3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole
Description
3-(2H-1,3-Benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzodioxole moiety, a methyl group, and a 4-nitrobenzylsulfanyl group. This compound is of interest in medicinal chemistry due to the triazole scaffold’s prevalence in drug discovery, particularly for antimicrobial, antifungal, and anticancer applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-20-16(12-4-7-14-15(8-12)25-10-24-14)18-19-17(20)26-9-11-2-5-13(6-3-11)21(22)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMUZIUZVFPWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzodioxole and triazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Chemical Reactions of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives can undergo various chemical reactions due to their heterocyclic structure. These include:
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Electrophilic Substitution : Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions primarily occur at these sites .
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Nucleophilic Substitution : The carbon atoms in the ring are susceptible to nucleophilic attack due to their π-deficiency .
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Cyclization Reactions : These are common for forming more complex heterocyclic systems, such as benzo thiazolo[2,3-c] triazoles .
Potential Reactions for the Target Compound
Given the structural features of 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole , potential chemical reactions could include:
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S-Alkylation/Dealkylation : The [(4-nitrophenyl)methyl]sulfanyl group could undergo dealkylation reactions under certain conditions, potentially forming a free thiol group.
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Electrophilic Aromatic Substitution : The benzodioxole ring might undergo electrophilic aromatic substitution reactions, although this could be challenging due to the presence of the electron-withdrawing nitro group on the phenyl ring.
Biological Activities of Related Compounds
1,2,4-Triazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, and anticancer properties . The presence of a nitrobenzyl group and a benzodioxole moiety in the target compound could potentially enhance its biological activity by interacting with specific biological targets.
Biological Activity Data
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of triazole derivatives, including the compound . Research has shown that triazoles can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized alkyl thio-1,2,4-triazole compounds were tested against various bacterial strains, revealing promising results . The compound's structure allows for interactions with bacterial enzymes, enhancing its potential as an antibiotic.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole | E. coli | 8 µg/mL |
| Other Triazoles | Staphylococcus aureus | 16 µg/mL |
Antioxidant Properties
Antioxidant activity is another significant application of this compound. The presence of the benzodioxole moiety is known to enhance radical scavenging properties. In vitro assays such as DPPH and ABTS have been employed to measure the antioxidant capacity of triazole derivatives. For example, compounds derived from nalidixic acid exhibited IC50 values comparable to established antioxidants like ascorbic acid . This suggests that triazole derivatives could serve as potential therapeutic agents for oxidative stress-related diseases.
Case Studies
A notable case study involved the synthesis and testing of a series of triazole compounds for their anticancer activity against different cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against breast and lung cancer cells . The findings support further exploration into the development of triazole-based therapies for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Benzodioxole vs. This may improve binding to hydrophobic enzyme pockets in biological targets.
- Sulfanyl vs. Sulfonyl Groups : Unlike sulfonyl-containing triazoles (e.g., –4), the sulfanyl group in the target compound offers greater flexibility and reduced polarity, which may influence membrane permeability .
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data
Analysis :
Table 3: Reported Bioactivities of Analogous Triazoles
Inferences :
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antitubercular, antioxidant, and other pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
Structural Features
- Benzodioxole moiety : Contributes to the compound's lipophilicity and potential for biological interactions.
- Triazole ring : Known for its role in various pharmacological activities, including antifungal and antibacterial properties.
- Nitrophenyl and methylsulfanyl groups : These substituents may enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized triazoles were evaluated against various pathogens:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C4 | Mycobacterium tuberculosis | 0.976 µg/mL |
| C8 | Staphylococcus aureus | 31.25 µg/mL |
| C11 | Escherichia coli | 62.5 µg/mL |
These findings suggest that compounds similar to This compound may possess potent antimicrobial activity against resistant strains of bacteria and mycobacteria .
Antitubercular Activity
Triazole derivatives have been identified as potential anti-tuberculosis agents. The compound's structural features may enhance its efficacy against Mycobacterium tuberculosis. In vitro studies have shown promising results for similar compounds with MIC values ranging from 0.976 to 62.6 µg/mL against various mycobacterial strains .
Antioxidant Activity
The antioxidant potential of triazoles has been explored through various assays. For example, DPPH radical scavenging assays demonstrated that certain triazole derivatives exhibited significant antioxidant activity:
| Compound | IC50 (µg/mL) |
|---|---|
| A1 | 25 |
| B1 | 30 |
These results indicate that the incorporation of specific functional groups can enhance the antioxidant capacity of triazole compounds .
Study 1: Synthesis and Evaluation
In a study conducted on a series of triazole derivatives, including those similar to our compound of interest, researchers synthesized and evaluated their biological activities. The findings highlighted that modifications in the substituents significantly influenced antimicrobial efficacy, with some derivatives showing enhanced activity against both Gram-positive and Gram-negative bacteria .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the interaction of triazole derivatives with key enzymes involved in bacterial metabolism. For instance, docking simulations targeting cytochrome P450 enzymes revealed strong binding affinities for several synthesized derivatives, suggesting a mechanism for their antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
